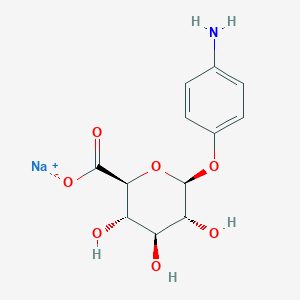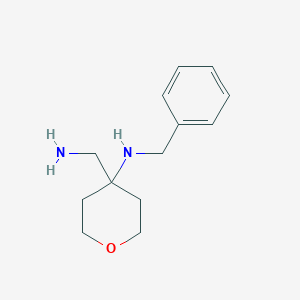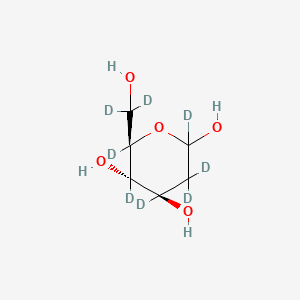
6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one is a synthetic organic compound that belongs to the benzoxazolone family This compound is characterized by its unique structure, which includes an ethylsulfonylpropyl group and a propyl group attached to a benzoxazolone core
准备方法
The synthesis of 6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazolone Core: The benzoxazolone core can be synthesized through the cyclization of appropriate precursors, such as o-aminophenol and a suitable carboxylic acid derivative.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Attachment of the Ethylsulfonylpropyl Group: The ethylsulfonylpropyl group can be introduced through a sulfonation reaction followed by alkylation with ethyl halides.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反应分析
6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfoxides back to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one has found applications in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound may be used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
When compared to other benzoxazolone derivatives, 6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one stands out due to its unique ethylsulfonylpropyl group. Similar compounds include:
- 6-(2-methylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one
- 6-(2-ethylsulfonylbutyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one
- 6-(2-ethylsulfonylethyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one
These compounds share similar core structures but differ in the substituents attached to the benzoxazolone ring, leading to variations in their chemical and biological properties.
属性
CAS 编号 |
116007-11-5 |
|---|---|
分子式 |
C15H23NO4S |
分子量 |
313.4 g/mol |
IUPAC 名称 |
6-(2-ethylsulfonylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one |
InChI |
InChI=1S/C15H23NO4S/c1-4-6-14-16-15-12(17)8-11(9-13(15)20-14)7-10(3)21(18,19)5-2/h10-11H,4-9H2,1-3H3 |
InChI 键 |
TVHWEOVWZCXSRH-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC2=C(O1)CC(CC2=O)CC(C)S(=O)(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


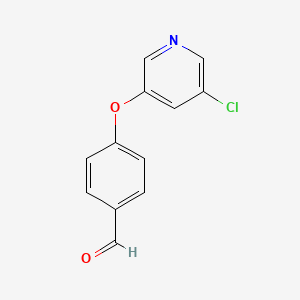
![N-(6-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13856873.png)
methylidene]amino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B13856876.png)
![Methyl 2-[[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]amino]-2-oxoacetate](/img/structure/B13856879.png)


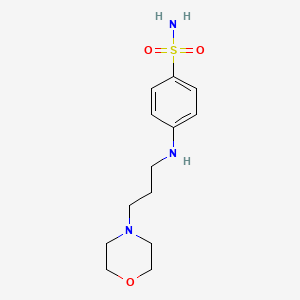
![2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide](/img/structure/B13856913.png)
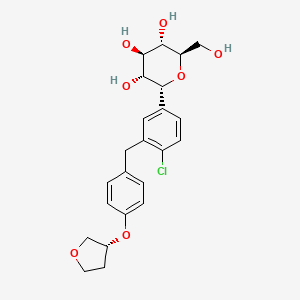
![5-Chloro-2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid](/img/structure/B13856926.png)
